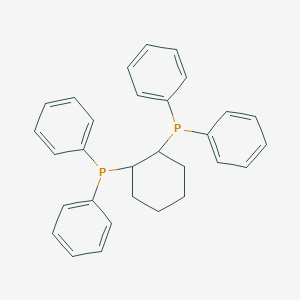
Phosphine, 1,2-cyclohexanediylbis[diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, 1,2-cyclohexanediylbis[diphenyl-] is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 1,2-cyclohexanediyl group. This compound is part of a broader class of organophosphorus compounds that are widely used in various chemical reactions and industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,2-cyclohexanediylbis[diphenyl-] typically involves the reaction of diphenylphosphine with a suitable cyclohexanediyl precursor. One common method is the reaction of diphenylphosphine with 1,2-dibromocyclohexane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, 1,2-cyclohexanediylbis[diphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride and platinum chloride are used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Applications De Recherche Scientifique
Phosphine, 1,2-cyclohexanediylbis[diphenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphine, 1,2-cyclohexanediylbis[diphenyl-] involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom in the compound can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. This coordination ability is crucial in transition metal-catalyzed reactions, where the compound acts as a ligand .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups.
1,2-Bis(diphenylphosphino)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
Uniqueness
Phosphine, 1,2-cyclohexanediylbis[diphenyl-] is unique due to its cyclohexanediyl backbone, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity and selectivity in catalytic processes, making it a valuable ligand in specific applications .
Propriétés
Numéro CAS |
63708-53-2 |
|---|---|
Formule moléculaire |
C30H30P2 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(2-diphenylphosphanylcyclohexyl)-diphenylphosphane |
InChI |
InChI=1S/C30H30P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-30H,13-14,23-24H2 |
Clé InChI |
YLDJNDYRGPTCKV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
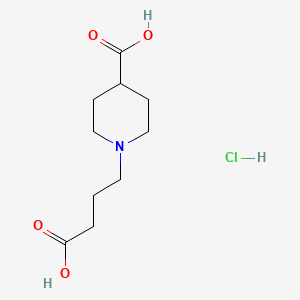



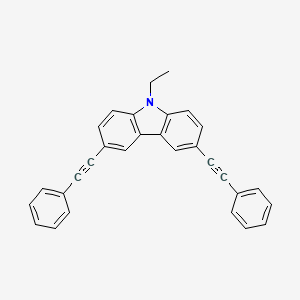
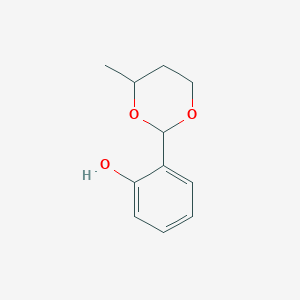

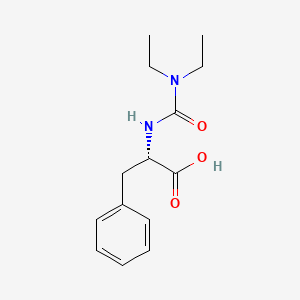
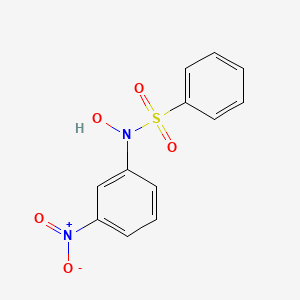
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
